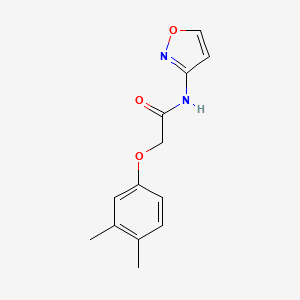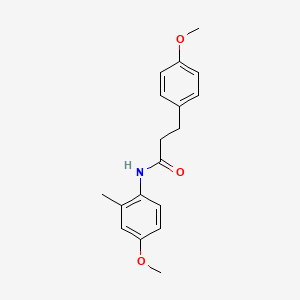
1-(3-methylbenzoyl)-4-(2-thienylsulfonyl)piperazine
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, condensation, and other strategies to introduce various substituents into the piperazine moiety. For instance, Wu Qi (2014) described the design and synthesis of novel piperazine derivatives by connecting 1,3,4-thiadiazol with N-substituted piperazine, highlighting the influence of solvents, acid acceptors, and reaction temperatures on the yield (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(3-methylbenzoyl)-4-(2-thienylsulfonyl)piperazine, can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. A study by Ninganayaka Mahesha et al. (2019) on closely related piperazine compounds demonstrated how subtle differences in substituents can significantly affect molecular conformations and intermolecular interactions (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and reductive cleavage, often influenced by the nature of the substituents. For example, the metabolism of a piperazine derivative, SAM-760, involved CYP3A-mediated oxidative metabolism and a novel sulfonamide metabolism pathway, highlighting the compound's reactive versatility (A. Sawant-Basak et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Research by S. Naveen et al. (2007) on 1-benzhydryl-4-methanesulfonyl-piperazine provided insights into its crystalline structure and physical properties through X-ray crystallography, demonstrating the compound's monoclinic crystal class and chair conformation of the piperazine ring (S. Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding the behavior of piperazine derivatives in various conditions. While specific studies on this compound are not available, research on similar compounds provides valuable insights. For instance, the study of metabolism pathways and the formation of metabolites in compounds like HP236 offers a glimpse into the chemical behavior and potential transformations of piperazine derivatives (A. Mutlib et al., 1996).
Eigenschaften
IUPAC Name |
(3-methylphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-13-4-2-5-14(12-13)16(19)17-7-9-18(10-8-17)23(20,21)15-6-3-11-22-15/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKHJLVPRHWSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)


![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431098.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B4431118.png)
![2,5-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431127.png)
![N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylcyclohexanamine](/img/structure/B4431132.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)